molecular formula C17H14N2O3S2 B6043516 N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide

N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B6043516
M. Wt: 358.4 g/mol
InChI Key: MQJNUABGJUASJP-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide, also known as BZM055, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in treating cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. This compound also activates the p53 pathway, a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound induces apoptosis by activating caspases, a family of enzymes that play a crucial role in programmed cell death. This compound also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.
In inflammation, this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound also inhibits the activation of NF-kappaB, a transcription factor that plays a crucial role in the regulation of inflammation.
In neurodegenerative disorders, this compound inhibits the aggregation of beta-amyloid, a protein that forms plaques in the brain of Alzheimer's patients. This compound also protects neurons from oxidative stress and reduces neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied in vitro and in vivo, and its therapeutic potential has been demonstrated in various disease models.
However, there are also some limitations to using this compound in lab experiments. This compound has poor solubility in water, which can limit its bioavailability. This compound also has low cell permeability, which can limit its effectiveness in cell-based assays.

Future Directions

There are several future directions for the study of N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the evaluation of this compound in combination with other therapeutic agents for the treatment of cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and to develop more effective analogs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide involves the condensation of 2-aminothiazole with benzaldehyde followed by the reaction with 4-methylbenzenesulfonyl chloride. The final product is obtained after purification by column chromatography. The purity and yield of the compound can be determined by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

N-(5-benzylidene-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This compound also inhibits the activation of NF-kappaB, a transcription factor that plays a crucial role in the regulation of inflammation.
In neurodegenerative disorders such as Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid, a protein that forms plaques in the brain of Alzheimer's patients. This compound also protects neurons from oxidative stress and reduces neuroinflammation.

Properties

IUPAC Name

(NE)-N-[(5Z)-5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-12-7-9-14(10-8-12)24(21,22)19-17-18-16(20)15(23-17)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJNUABGJUASJP-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\NC(=O)/C(=C/C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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